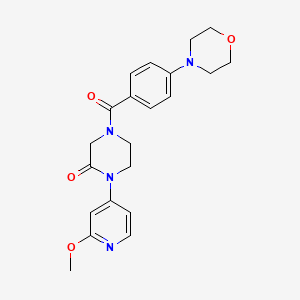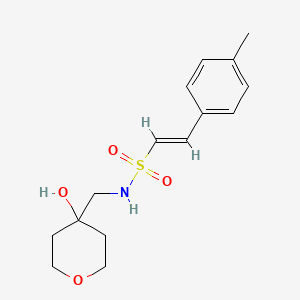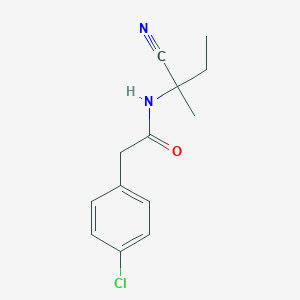
2-(4-chlorophenyl)-N-(1-cyano-1-methylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-(1-cyano-1-methylpropyl)acetamide, also known as CCPA, is a chemical compound that has been widely used in scientific research due to its unique properties. CCPA is a potent and selective agonist of the A1 adenosine receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues.
Scientific Research Applications
2-(4-chlorophenyl)-N-(1-cyano-1-methylpropyl)acetamide has been extensively used in scientific research as a tool to study the A1 adenosine receptor and its role in various physiological and pathological processes. 2-(4-chlorophenyl)-N-(1-cyano-1-methylpropyl)acetamide has been shown to have neuroprotective effects in animal models of cerebral ischemia, Parkinson's disease, and Alzheimer's disease. It has also been used to study the role of the A1 adenosine receptor in the regulation of cardiovascular function, inflammation, and pain.
Mechanism Of Action
2-(4-chlorophenyl)-N-(1-cyano-1-methylpropyl)acetamide acts as a potent and selective agonist of the A1 adenosine receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Activation of the A1 adenosine receptor leads to the inhibition of adenylate cyclase and the subsequent decrease in cyclic AMP (cAMP) levels. This results in the opening of potassium channels and the hyperpolarization of the cell membrane, leading to the inhibition of neuronal activity and the relaxation of smooth muscle.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(1-cyano-1-methylpropyl)acetamide has been shown to have a wide range of biochemical and physiological effects, including the regulation of neurotransmitter release, the modulation of ion channel activity, the inhibition of inflammation, and the regulation of cardiovascular function. 2-(4-chlorophenyl)-N-(1-cyano-1-methylpropyl)acetamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-(4-chlorophenyl)-N-(1-cyano-1-methylpropyl)acetamide is its high potency and selectivity for the A1 adenosine receptor, which makes it an ideal tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of 2-(4-chlorophenyl)-N-(1-cyano-1-methylpropyl)acetamide is its relatively short half-life, which may limit its usefulness in certain experimental settings.
Future Directions
For the study of 2-(4-chlorophenyl)-N-(1-cyano-1-methylpropyl)acetamide and the A1 adenosine receptor include the development of novel analogs, the study of autophagy and apoptosis, and the study of the gut-brain axis.
Synthesis Methods
2-(4-chlorophenyl)-N-(1-cyano-1-methylpropyl)acetamide can be synthesized using a variety of methods, but the most commonly used method is the reaction of 4-chlorobenzylamine with 1-cyano-1-methylpropan-2-ol in the presence of acetic anhydride and pyridine. The resulting product is then treated with acetic acid to obtain 2-(4-chlorophenyl)-N-(1-cyano-1-methylpropyl)acetamide in high yield and purity.
properties
IUPAC Name |
2-(4-chlorophenyl)-N-(2-cyanobutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-3-13(2,9-15)16-12(17)8-10-4-6-11(14)7-5-10/h4-7H,3,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJYKOQTGKAZBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)CC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(1-cyano-1-methylpropyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


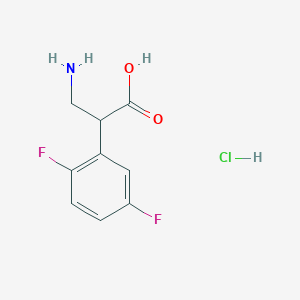
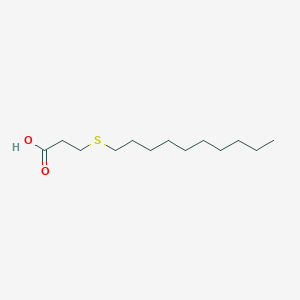
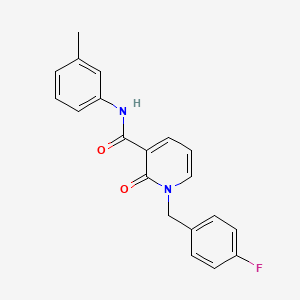

![N,N-Dimethyl-5-azaspiro[2.4]heptane-2-carboxamide](/img/structure/B2908672.png)
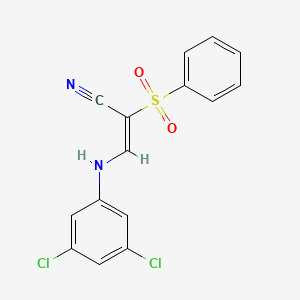
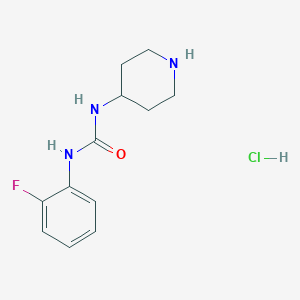
![[4-(6-Ethoxy-1,3-benzothiazol-2-yl)phenyl]amine](/img/structure/B2908678.png)
![2-(4-ethoxyphenyl)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2908679.png)

